molecular formula C5H4ClNO3S B101153 6-chloropyridine-3-sulfonic Acid CAS No. 17624-08-7

6-chloropyridine-3-sulfonic Acid

Cat. No.: B101153
CAS No.: 17624-08-7
M. Wt: 193.61 g/mol
InChI Key: NWKWBQDPHGDVAI-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within the ring, are fundamental to the field of chemistry, with pyridine (B92270) and its derivatives standing out for their wide-ranging applications. psu.edu Halogenated heterocycles, in particular, serve as versatile intermediates in synthetic chemistry due to the halogen's ability to act as a leaving group in nucleophilic substitution reactions or to participate in cross-coupling reactions. google.com

6-Chloropyridine-3-sulfonic acid is a prime example of a bifunctional heterocyclic compound. The pyridine ring itself provides a scaffold that is common in many biologically active molecules. The presence of a chlorine atom at the 6-position and a sulfonic acid group at the 3-position introduces specific reactivity and properties that are highly sought after in the design and synthesis of novel compounds.

Significance as a Pyridine Sulfonic Acid Derivative

The significance of this compound lies in the strategic placement of its functional groups. The sulfonic acid group is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at the positions ortho and para to it. nih.gov

The chlorine atom at the 6-position is susceptible to displacement by a variety of nucleophiles. This reactivity is crucial for the construction of more complex molecules. For instance, the conversion of this compound to its corresponding sulfonamide, 6-chloropyridine-3-sulfonamide (B41605), is a key step in the synthesis of various compounds with potential biological activity. The sulfonamide itself can then undergo further reactions, such as nucleophilic substitution of the chlorine atom.

The synthesis of pyridine-3-sulfonic acid from 3-chloropyridine (B48278) highlights the utility of the chloro-group in facilitating the introduction of the sulfonic acid functionality, albeit through an N-oxide intermediate in some patented processes. google.comgoogle.com This underscores the importance of halogenated pyridines as precursors to other functionalized pyridine derivatives.

Overview of Current Research Trajectories and Scholarly Contributions

Current research involving this compound primarily focuses on its role as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. While direct applications of the acid itself are less common, its conversion to derivatives like 6-chloropyridine-3-sulfonyl chloride and 6-chloropyridine-3-sulfonamide opens up a vast array of synthetic possibilities.

Scholarly contributions and patent literature demonstrate the utility of this compound. For example, derivatives of 6-chloropyridine-3-sulfonamide have been investigated for their potential as enzyme inhibitors. The sulfamide (B24259) functional group, which can be accessed from the sulfonic acid, is recognized as a valuable component in medicinal chemistry for its ability to form multiple electrostatic interactions with biological targets. nih.gov

Furthermore, the synthesis of 3-(aminomethyl)-6-chloropyridines, useful precursors for plant protection chemicals, can be achieved from related chloropyridine starting materials, showcasing the broader importance of this class of compounds in agrochemical research. google.com The versatility of this compound as a building block ensures its continued relevance in the development of new functional molecules.

Chemical and Physical Properties

Below are the key chemical and physical properties of this compound.

PropertyValueSource
CAS Number 17624-08-7 sigmaaldrich.commatrix-fine-chemicals.com
Molecular Formula C5H4ClNO3S matrix-fine-chemicals.com
Molecular Weight 193.6 g/mol matrix-fine-chemicals.com
IUPAC Name This compound sigmaaldrich.com
Melting Point 242-243 °C sigmaaldrich.com
SMILES C1=CC(=NC=C1S(=O)(=O)O)Cl uni.lu
InChI Key NWKWBQDPHGDVAI-UHFFFAOYSA-N sigmaaldrich.commatrix-fine-chemicals.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloropyridine-3-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO3S/c6-5-2-1-4(3-7-5)11(8,9)10/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWKWBQDPHGDVAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1S(=O)(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376519
Record name 6-chloropyridine-3-sulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17624-08-7
Record name 6-Chloro-3-pyridinesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17624-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-chloropyridine-3-sulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Mechanistic Investigations of 6 Chloropyridine 3 Sulfonic Acid

Direct Synthesis Approaches

Direct synthesis methods focus on the introduction of the chloro-substituent onto a pre-existing pyridine (B92270) sulfonic acid backbone or the sulfonation of a chloropyridine. These strategies are often favored for their atom economy and potentially shorter synthetic sequences.

Chlorination Strategies for Pyridine Sulfonic Acids

The direct chlorination of pyridine sulfonic acids to yield chloropyridine sulfonic acids is a challenging transformation. A more common approach involves the chlorination of related precursors, such as hydroxypyridine sulfonic acids, to form chloropyridine sulfonyl chlorides, which can then be hydrolyzed to the desired sulfonic acid.

The conversion of hydroxypyridine-3-sulfonic acids to their chlorinated counterparts often employs potent chlorinating agents. A mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) is a classic reagent system for this type of transformation. In this process, phosphorus oxychloride typically serves as a solvent, while the more aggressive phosphorus pentachloride acts as the chlorinating agent, substituting the hydroxyl group on the pyridine ring. google.com

An alternative and often more manageable process utilizes liquid phosphorus trichloride (B1173362) (PCl₃) and gaseous chlorine (Cl₂). google.comgoogle.com This method avoids the handling of solid, aggressive PCl₅. The reaction typically proceeds by introducing chlorine gas into a mixture of the hydroxypyridine sulfonic acid and an excess of phosphorus trichloride at elevated temperatures, generally between 70 and 90°C. google.com The reaction mixture is then heated further to between 100 and 120°C to ensure completion. google.com

Starting MaterialReagentsTemperature (°C)Key Findings
4-Hydroxypyridine-3-sulfonic acidPCl₃, Cl₂70-110Provides a simplified process compared to using solid PCl₅. google.comgoogle.com
4-Hydroxypyridine-3-sulfonic acidPCl₅, POCl₃Not specifiedA known but potentially more complex method for chlorination. google.com

This table presents data for the synthesis of chloropyridine sulfonyl chlorides from hydroxypyridine sulfonic acid precursors.

In the synthesis of chloropyridine sulfonyl chlorides from hydroxypyridine-3-sulfonic acid using phosphorus trichloride and chlorine, near-quantitative yields of the chlorinated product have been reported. For instance, the synthesis of 4-chloropyridine-3-sulfonyl chloride from 4-hydroxypyridine-3-sulfonic acid achieved a yield of 90.0%. google.com The purity of the resulting product was high, at 99.8% as determined by HPLC. google.com The use of a slight deficit of chlorine gas based on the amount of hydroxypyridine sulfonic acid can help to control the reaction. google.com

Alternative Direct Synthetic Pathways

An alternative direct approach involves the sulfonation of a pre-chlorinated pyridine derivative. For example, 5-chloropyridine can undergo sulfonation using chlorosulfonic acid under anhydrous conditions. This reaction is typically performed without a solvent at temperatures ranging from 60 to 80°C for 4 to 6 hours to produce 5-chloropyridine-3-sulfonic acid. Maintaining elevated temperatures enhances the efficiency of the sulfonation, though it also increases the risk of side reactions such as ring oxidation.

Indirect Synthesis via Precursor Transformation

Indirect synthetic routes offer powerful alternatives for accessing specific isomers that may be difficult to obtain through direct methods. These multi-step sequences often involve the strategic manipulation of functional groups on the pyridine ring.

Derivatization from Chloropyridine-N-Oxides

A notable indirect pathway to pyridine sulfonic acids involves the derivatization of chloropyridine-N-oxides. This method is particularly useful because direct substitution of chlorine in a compound like 3-chloropyridine (B48278) with a sulfonic acid group is not feasible. google.com The synthesis proceeds through a sequence of oxidation, nucleophilic substitution, and subsequent reduction.

The process begins with the oxidation of a chloropyridine, for example, 3-chloropyridine, to its corresponding N-oxide. google.comgoogle.com This transformation activates the pyridine ring for subsequent reactions. The synthesis of 2-chloropyridine-N-oxide, a related key intermediate, can be achieved using various oxidizing agents, including hydrogen peroxide in the presence of a catalyst like tungstic acid and sulfuric acid. guidechem.com

Once the chloropyridine-N-oxide is formed, the chlorine atom can be replaced by a sulfo group. This is typically accomplished by reacting the N-oxide with a sulfonating agent, such as sodium bisulfite, in an alkaline aqueous solution at high temperatures and pressures. google.comgoogle.comprepchem.com For example, the reaction of crude 3-chloropyridine-N-oxide with sodium bisulfite can be carried out at 145°C in an autoclave. google.comprepchem.com

The final step involves the reduction of the pyridine-3-sulfonic acid-N-oxide to the desired pyridine-3-sulfonic acid. This reduction can be performed catalytically, for instance, using Raney nickel as the catalyst in an alkaline aqueous solution under hydrogen pressure. google.comgoogle.comprepchem.com

StepReactantsReagents/CatalystConditionsProduct
1. Oxidation3-ChloropyridineOxidizing Agent (e.g., peracetic acid)Not specified3-Chloropyridine-N-oxide google.comgoogle.com
2. Sulfonation3-Chloropyridine-N-oxideSodium bisulfite, Sodium hydroxide145°C, 4-5 bar, 17hPyridine-3-sulfonic acid-N-oxide google.comprepchem.com
3. ReductionPyridine-3-sulfonic acid-N-oxideRaney nickel, Hydrogen100-110°C, 7 bar, 16hPyridine-3-sulfonic acid prepchem.com

This table outlines the general steps for the indirect synthesis of pyridine-3-sulfonic acid from 3-chloropyridine.

Oxidation of Chloropyridines to N-Oxides

The initial step in this synthetic sequence is the oxidation of a chloropyridine to its corresponding N-oxide. For instance, 3-chloropyridine can be oxidized to 3-chloropyridine-N-oxide. google.com This transformation is crucial as the N-oxide group activates the pyridine ring for subsequent reactions. Various methods have been developed for the N-oxidation of halopyridines. A common approach involves using peracetic acid generated in-situ from hydrogen peroxide (H₂O₂) and acetic acid. epo.orggoogle.com To improve efficiency and reduce the required excess of acetic acid, catalysts such as maleic acid, maleic anhydride (B1165640), or phthalic anhydride can be employed. epo.orggoogle.com Other catalytic systems include phosphotungstic acid supported on silica (B1680970), which can achieve high yields under optimized conditions. researchgate.net The use of methyltrioxorhenium (MTO) as a catalyst with aqueous H₂O₂ is also effective for 3- and 4-substituted pyridines. arkat-usa.org

Starting MaterialOxidizing Agent/CatalystKey ConditionsYieldReference
2-chloropyridine (B119429)H₂O₂ / Acetic Acid80°C, overnight, ~13:1 mole ratio of acid to pyridineNot specified epo.org
2-chloropyridineH₂O₂ / Acetic Acid / Maleic AnhydrideIn-situ peracetic acid generationNot specified epo.org
2-chloropyridineH₂O₂ / Phosphotungstic acid on SiO₂80°C, 30 h89.8% researchgate.net
Substituted PyridinesH₂O₂ / Methyltrioxorhenium (MTO)Low catalyst loading (0.2-0.5 mol%)High arkat-usa.org
Sulfonation of Pyridine-N-Oxides

Following N-oxidation, the chloro-substituent on the pyridine-N-oxide ring can be replaced by a sulfonic acid group. In the synthesis of pyridine-3-sulfonic acid, 3-chloropyridine-N-oxide is reacted with a sulfonating agent, such as an alkali metal sulfite (B76179) (e.g., sodium sulfite), in an aqueous solution. google.com This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the sulfite ion displaces the chloride ion. The reaction is typically carried out at elevated temperatures, for example, 145°C, under an inert atmosphere for several hours to achieve a high conversion rate. google.com This step effectively transforms the halopyridine derivative into a pyridine sulfonic acid-N-oxide. google.comgoogle.com

Catalytic Reduction of Pyridine Sulfonic Acid-N-Oxides

The final step in this sequence is the deoxygenation of the pyridine sulfonic acid-N-oxide to the corresponding pyridine sulfonic acid. This is commonly achieved through catalytic reduction. google.com A widely used method involves hydrogenation in the presence of a Raney nickel catalyst. google.comgoogle.com The reduction can be performed in the same reaction vessel following the sulfonation step, often in an aqueous alkaline solution. google.com The process is carried out under hydrogen pressure at an elevated temperature (e.g., 100°C) until the reduction is complete. google.com

Formation from Hydroxypyridine-Sulfonic Acids

An alternative strategy for producing chloropyridine sulfonic acids and their derivatives involves starting from hydroxypyridine-sulfonic acids. This route is particularly useful for preparing chloropyridine-sulfonyl chlorides, which are valuable intermediates for pharmaceuticals. google.com

Phosphorochlorination Methods for Sulfonyl Chloride Intermediates

This method achieves the simultaneous conversion of a hydroxyl group to a chloro group and a sulfonic acid group to a sulfonyl chloride group. For example, 4-hydroxypyridine-3-sulfonic acid can be converted to 4-chloropyridine-3-sulfonyl chloride. google.comgoogle.com The process involves treating the hydroxypyridine-sulfonic acid with a mixture of phosphorus trichloride (PCl₃) and chlorine gas (Cl₂). google.comgoogle.com The phosphorus trichloride is typically used in a stoichiometric excess, and the reaction is heated to reflux temperatures (around 80°C to 120°C). google.comgoogle.com During the reaction, phosphorus oxychloride (POCl₃) is formed as a byproduct, which, along with any excess PCl₃, is later removed by distillation. google.com The resulting chlorinated pyridine-sulfonyl chloride can then be isolated. google.comgoogle.com Hydrolysis of this intermediate would yield the desired 6-chloropyridine-3-sulfonic acid.

Starting MaterialReagentsTemperatureKey StepsProductReference
4-hydroxypyridine-3-sulfonic acidPCl₃, Cl₂, POCl₃~80°C to ~100°CReflux, introduction of chlorine gas, distillation of POCl₃ and PCl₃4-chloropyridine-3-sulfonyl chloride google.com
4-hydroxypyridine-3-sulfonic acidPCl₃, Cl₂70-90°C, then 100-120°CPass chlorine gas, heat, distill byproducts, extract with organic solvent4-chloropyridine-3-sulfonyl chloride google.comgoogle.com

Green Chemistry Principles in Synthetic Route Design

The design of synthetic routes for chemical compounds is increasingly guided by the principles of green chemistry, which aim to reduce waste, avoid hazardous substances, and improve energy efficiency.

Development of Environmentally Benign and Heavy Metal-Free Processes

Significant efforts have been made to develop more environmentally friendly synthetic methods for pyridine derivatives. The synthesis of pyridine-3-sulfonic acid from 3-chloropyridine is a prime example, having been specifically developed as a process free of heavy metals. google.com This avoids the environmental and health issues associated with heavy metal waste.

In the context of the reduction of N-oxides, a green process has been developed using iron powder in the presence of water and carbon dioxide. rsc.org In this system, water acts as the hydrogen source, and CO₂ enhances hydrogen generation by forming carbonic acid in situ. rsc.org This method is highly chemoselective and avoids the need for harsh reducing agents or high-pressure hydrogenation, offering a safer and more sustainable alternative for the deoxygenation step. Another approach utilizes 3-aminopyridine (B143674) as a starting material to produce 3-pyridinesulfonyl chloride, a method that avoids the use of phosphorus pentachloride and phosphorus oxychloride, thus aligning with green chemistry principles. patsnap.com

Energy Efficiency and Resource Utilization in Chemical Synthesis

The industrial synthesis of pyridine sulfonic acids has historically been characterized by high energy consumption and challenging reaction conditions. Traditional methods often required prolonged heating at extremely high temperatures, leading to significant energy costs and the release of corrosive vapors. google.com

Modern synthetic strategies have focused on developing more environmentally safe and economically viable processes by operating under milder conditions and improving resource management. A key innovation in the synthesis of pyridine-3-sulfonic acid involves a multi-step pathway that circumvents the harsh, high-temperature, direct sulfonation of pyridine. google.com This improved method provides a framework for enhancing the efficiency of producing related compounds like this compound.

Key advancements in energy and resource efficiency include:

Lower Reaction Temperatures: A significant improvement has been the reduction of reaction temperatures. While older methods demanded temperatures of 300-350°C, newer processes operate at considerably lower temperatures, such as a sulfonation step at 145°C and a subsequent hydrogenation step at 80-120°C. google.comprepchem.com This drastic reduction in temperature directly translates to lower energy consumption.

Valorization of By-products: For economic efficiency, processes have been designed to utilize inexpensive starting materials that might otherwise be considered industrial waste. For instance, 3-chloropyridine, an often-undesired by-product from the synthesis of 2-chloropyridine, can be effectively used as a precursor for pyridine-3-sulfonic acid. google.com This approach turns a disposal problem into a cost-effective resource.

Solvent and Reagent Recycling: In related syntheses, such as the production of 4-chloropyridine-3-sulfonyl chloride, resource utilization is optimized through the recovery and reuse of solvents and excess reagents. google.com For example, solvents like toluene (B28343) and by-products such as phosphorus oxychloride can be removed from the reaction mixture by vacuum distillation and potentially reused in subsequent batches, minimizing waste and material cost. google.com

Minimization of By-product Formation: Careful control over reaction stoichiometry is crucial for resource efficiency. In the synthesis of pyridine-3-sulfonyl chloride, it was discovered that using an excess of a reagent like phosphorus pentachloride leads to the formation of an unwanted chlorinated by-product. google.comwipo.int By adding the reagent stepwise or continuously in an amount less than one molar equivalent, the formation of this by-product is suppressed, leading to a higher yield of the desired product and reducing the need for complex purification steps. google.comwipo.int

Interactive Table 1: Comparison of Reaction Conditions for Pyridine Sulfonic Acid Synthesis

This table contrasts traditional high-temperature methods with modern, more energy-efficient processes for producing pyridine sulfonic acids, based on patent literature.

Parameter Traditional Method (Direct Sulfonation) Improved Method (N-Oxide Pathway)
Starting Material Pyridine 3-Chloropyridine
Temperature 300-350°C google.com Sulfonation: 145°C, Hydrogenation: 100-110°C google.comprepchem.com
Catalyst Mercuric Sulfate (B86663) google.com Raney Nickel google.comgoogle.com
Key Feature High energy input, corrosive vapors google.com Lower energy, utilization of by-product google.com

Elucidation of Reaction Mechanisms and Kinetics

Understanding the reaction mechanism and kinetics is fundamental to optimizing the synthesis of this compound and its analogues. Research has moved beyond direct, brute-force reactions to more sophisticated, multi-step pathways that offer greater control and selectivity.

A pivotal mechanistic development was the finding that direct substitution of the chlorine atom in 3-chloropyridine with a sulfonic acid group is not feasible. google.com This led to the design of an alternative reaction pathway:

Oxidation: The pyridine nitrogen is first oxidized to form a pyridine-N-oxide. In the case of producing pyridine-3-sulfonic acid, the starting material 3-chloropyridine is converted to 3-chloropyridine-N-oxide. google.comgoogle.com

Sulfonation: The N-oxide intermediate is then sulfonated. The chlorine atom is replaced by a sulfonic acid group to yield pyridine-3-sulfonic acid-N-oxide. google.comgoogle.com This step typically occurs by reacting the N-oxide with a sulfonating agent like sodium bisulfite in an aqueous solution. prepchem.com

Reduction: Finally, the N-oxide is reduced to the desired pyridine-3-sulfonic acid. google.comgoogle.com This is commonly achieved through catalytic hydrogenation using a catalyst such as Raney nickel. google.com

This multi-step mechanism avoids the issues of direct sulfonation and allows the reaction to proceed under more controlled conditions. google.com

The kinetics of these steps are influenced by various factors. For the final reduction step, the hydrogenation of pyridine-3-sulfonic acid-N-oxide can take 15 to 20 hours. google.com However, the reaction time can be significantly shortened to 4 to 7 hours by increasing the concentration of the Raney nickel catalyst. google.com This demonstrates a clear kinetic dependence on catalyst loading.

Investigations into related reactions have also shed light on the mechanisms of by-product formation. During the conversion of pyridine-3-sulfonic acid to pyridine-3-sulfonyl chloride using phosphorus pentachloride, an unexpected reaction can occur where a chloro group is introduced at the 5-position of the pyridine ring. google.com This side reaction is caused by an excess of phosphorus pentachloride in the reaction system. google.com By controlling the stoichiometry and ensuring that phosphorus pentachloride is not present in excess, the formation of this impurity, 5-chloropyridine-3-sulfonyl chloride, can be minimized from a gas chromatography area ratio of 0.32% down to 0.02%. google.com

Interactive Table 2: Kinetic Parameters for Key Steps in an N-Oxide Pathway Synthesis

This table presents reaction times and temperatures for distinct steps in the synthesis of pyridine-3-sulfonic acid via the N-oxide intermediate, illustrating the kinetics of the process.

Reaction Step Temperature Pressure Duration Catalyst
Sulfonation 145°C prepchem.com 4-5 bar prepchem.com 17 hours prepchem.com None
Hydrogenation 100-110°C prepchem.com 7 bar prepchem.com 16 hours prepchem.com Raney Nickel
Hydrogenation (Increased Catalyst) Not Specified Not Specified 4-7 hours google.com Raney Nickel (Higher Concentration)
Hydrogenation (Purified N-Oxide) 95°C google.com 7 bar google.com 3 hours google.com Raney Nickel

Reactivity and Transformational Chemistry of 6 Chloropyridine 3 Sulfonic Acid

Nucleophilic Substitution Reactions at the Pyridine (B92270) Ring

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6). This reactivity is further enhanced by the presence of the electron-withdrawing sulfonic acid group.

The chlorine atom at the 6-position of 6-chloropyridine-3-sulfonic acid serves as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide variety of functional groups. The reaction is so favorable that even potent nucleophiles can displace the halogen. For instance, various 2-chloropyridine (B119429) derivatives are known to react with the thiol-containing tripeptide glutathione, where the sulfur atom acts as the nucleophile to displace the chloride. researchgate.net This type of transformation is a general feature of chloropyridines, enabling their conversion into a multitude of derivatives. Nucleophiles such as amines and thiols can effectively replace the chloro group, typically under basic or heated conditions.

The displacement of the chloro group leads directly to the synthesis of a diverse array of 3-sulfonated pyridine derivatives. For example, reaction with ammonia (B1221849) or primary/secondary amines yields the corresponding 6-aminopyridine-3-sulfonic acid derivatives. Similarly, reaction with thiols or alkoxides would produce 6-thioether or 6-ether substituted pyridine-3-sulfonic acids, respectively. These reactions are foundational in medicinal chemistry for creating libraries of substituted pyridines for biological screening. The general strategy of using SNAr reactions on chloropyridine scaffolds is a modular and efficient method for generating highly functionalized pyridine cores. nih.gov

Chemical Transformations of the Sulfonic Acid Group

The sulfonic acid group (-SO₃H) is relatively stable but can be activated and converted into more synthetically useful electrophilic intermediates or reduced to other sulfur-based functional groups.

A key transformation of sulfonic acids is their conversion to sulfonyl halides, most commonly sulfonyl chlorides (-SO₂Cl). This is typically achieved by treating the sulfonic acid with a strong chlorinating agent. Reagents such as phosphorus pentachloride (PCl₅), often in combination with phosphorus oxychloride (POCl₃), are effective for this conversion. chemicalbook.comrasayanjournal.co.in The reaction involves the substitution of the hydroxyl group of the sulfonic acid with a chlorine atom.

For instance, the analogous compound, pyridine-3-sulfonic acid, is readily converted to pyridine-3-sulfonyl chloride by heating with PCl₅ and POCl₃. chemicalbook.com A patented method describes reacting pyridine-3-sulfonic acid with phosphorus pentachloride in a solvent like chlorobenzene (B131634) to safely and efficiently produce pyridine-3-sulfonyl chloride. google.com These methods are directly applicable to this compound. The resulting 6-chloropyridine-3-sulfonyl chloride is a highly reactive electrophile, valuable for subsequent reactions.

Table 1: Selected Reagents for Conversion of Sulfonic Acids to Sulfonyl Chlorides

Starting Material Reagent(s) Product Reference
Pyridine-3-sulfonic acid Phosphorus pentachloride (PCl₅), Phosphorus oxychloride (POCl₃) Pyridine-3-sulfonyl chloride chemicalbook.com
Pyridine-3-sulfonic acid Phosphorus pentachloride (PCl₅) in chlorobenzene Pyridine-3-sulfonyl chloride google.com
6-Aminopyridine-3-sulfonic acid Phosphorus pentachloride (PCl₅), Phosphorus oxychloride (POCl₃) 6-Aminopyridine-3-sulfonyl chloride rasayanjournal.co.in
Hydroxypyridine sulfonic acid Phosphorus trichloride (B1173362) (PCl₃), Chlorine (Cl₂) Chloropyridine sulfonyl chloride google.com

The primary utility of converting the sulfonic acid to a sulfonyl chloride is to enable the formation of sulfonamides. 6-Chloropyridine-3-sulfonyl chloride, once formed, can be readily reacted with primary or secondary amines to yield the corresponding 6-chloropyridine-3-sulfonamides. rasayanjournal.co.in This two-step, one-pot sequence is a cornerstone of sulfonamide synthesis.

Direct reduction of the sulfonic acid group is more challenging due to its stability. However, methods exist for the reduction of arenesulfonic acids to the corresponding thiols. One such method employs a mixture of triphenylphosphine (B44618) and iodine, which can effectively reduce arenesulfonic acids to arenethiols. oup.com This suggests that this compound could potentially be reduced to 6-chloropyridine-3-thiol (B3271968) under these or similar conditions.

Oxidative and Reductive Manipulations of Pyridine Core Substituents

Beyond transformations of the chloro and sulfonic acid groups, the pyridine core itself can be manipulated. A notable process involves the reduction of a pyridine N-oxide. In a synthetic route to produce pyridine-3-sulfonic acid from 3-chloropyridine (B48278), the pyridine nitrogen is first oxidized to an N-oxide. google.comgoogle.com This activates the ring, allowing for the substitution of the chlorine atom with a sulfite (B76179) group, which is subsequently oxidized to the sulfonic acid. The final step is the reduction of the N-oxide to regenerate the pyridine ring. google.comgoogle.com This reduction is often accomplished via catalytic hydrogenation, for example, using Raney nickel as a catalyst. google.comgoogle.com This sequence demonstrates that the pyridine nitrogen can be used as a handle to influence reactivity and can be subsequently returned to its original state through reduction.

Advanced Derivatization for Functionalization

The structure of this compound offers multiple handles for derivatization, enabling the introduction of new functional groups and the construction of more complex molecules. The chlorine atom can be displaced by nucleophiles, and the sulfonic acid group can undergo reactions typical of this functional group.

The principles of bioconjugation, which involve the covalent attachment of molecules to biomolecules such as proteins or antibodies, can be applied to derivatives of this compound. youtube.com While direct bioconjugation of this compound is not explicitly described, the functional groups present or that can be introduced allow for the application of common bioconjugation strategies.

For bioconjugation, the pyridine scaffold can be functionalized with reactive groups that can form stable bonds with amino acid residues on proteins. For example, the introduction of a carboxylic acid group, to form a derivative like 6-chloropyridine-3-carboxylic acid, allows for the use of carbodiimide (B86325) chemistry (e.g., using EDC) to form amide bonds with lysine (B10760008) residues on a protein. youtube.comsigmaaldrich.com

Alternatively, the pyridine ring can be incorporated into linker molecules designed for bioconjugation. These linkers often possess two or more reactive functional groups, allowing for the connection of a cytotoxic drug to an antibody in the formation of antibody-drug conjugates (ADCs). The stability of the linker is a crucial aspect of ADC design. ub.edu

The sulfonic acid group imparts water solubility, a desirable property for molecules intended for biological applications. Pyridine derivatives are found in numerous biologically active compounds and approved drugs, highlighting the importance of this heterocyclic scaffold in medicinal chemistry. researchgate.net

Commonly used reactive functional groups in bioconjugation and their targets on proteins are summarized in the table below:

Reactive Functional GroupProtein TargetResulting BondReference
Carboxylate (activated with EDC)Amine (e.g., Lysine)Amide youtube.com
AldehydeAmine (e.g., Lysine)Schiff base (can be reduced to a stable amine bond) youtube.com
MaleimideThiol (e.g., Cysteine)Thioether youtube.com

Advanced Analytical and Spectroscopic Characterization Methodologies

Chromatographic Separation and Quantification Techniques

Chromatographic methods are indispensable for separating 6-chloropyridine-3-sulfonic acid from impurities and reaction byproducts, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Assay

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for determining the purity of this compound and for its quantitative analysis. Reversed-phase HPLC (RP-HPLC) is a commonly utilized mode for this purpose. In a typical RP-HPLC setup, an octadecyl silane (B1218182) (C18) column is employed as the stationary phase, which effectively separates compounds based on their hydrophobicity.

For the analysis of polar compounds like sulfonic acids, the mobile phase often consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The pH of the aqueous buffer is a critical parameter that influences the retention time and peak shape of the analyte by controlling its ionization state. For instance, a phosphate (B84403) buffer at a low pH can be used to ensure the sulfonic acid group is in a consistent ionic form, leading to reproducible chromatographic results. ptfarm.pl Ultraviolet (UV) detection is commonly used, with the wavelength set to a value where this compound exhibits strong absorbance, ensuring high sensitivity. ptfarm.pl

The purity of a sample is determined by integrating the area of the main peak corresponding to this compound and comparing it to the total area of all observed peaks. Commercial suppliers of related compounds, such as 6-chloropyridine-2-carboxylic acid, often report purity levels greater than 95% as determined by HPLC. lgcstandards.com For assay purposes, a calibration curve is constructed by injecting known concentrations of a certified reference standard and plotting the peak area against concentration. This allows for the accurate quantification of the compound in unknown samples. The validation of an HPLC method typically includes assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) to ensure the reliability of the results. ptfarm.pl

Table 1: Typical HPLC Parameters for Analysis of Pyridine (B92270) Derivatives

ParameterValue/Description
Column Octadecyl (C18), e.g., LiChrosorb® RP-18 (5 µm)
Mobile Phase Acetonitrile / Phosphate buffer (pH 2)
Detection UV at a specific wavelength (e.g., 239 nm for related structures) ptfarm.pl
Internal Standard Phenacetin (for quantification of related compounds) ptfarm.pl
Purity Assessment >95% is a common specification for similar compounds lgcstandards.com

Gas Chromatography (GC) and Thin Layer Chromatography (TLC) Applications

Gas Chromatography (GC) is generally less suitable for the direct analysis of highly polar and non-volatile compounds like sulfonic acids. The high boiling point and thermal lability of this compound would likely lead to decomposition in the heated injection port and column of a GC system. However, GC can be employed for the analysis of more volatile precursors or degradation products. For certain related compounds, derivatization can be used to increase volatility and thermal stability, making them amenable to GC analysis. For example, a method involving derivatization with N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide has been used for the GC-mass spectrometric analysis of a related chlorinated pyridine compound. nih.gov

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that can be used for the qualitative analysis of this compound. It is particularly useful for monitoring the progress of chemical reactions and for preliminary purity checks. A silica (B1680970) gel plate typically serves as the stationary phase, and a polar solvent system is used as the mobile phase to facilitate the migration of the polar sulfonic acid. Visualization of the spot corresponding to the compound can be achieved under UV light if the compound is UV-active. Alternatively, various staining reagents can be employed. For acidic compounds, a pH indicator spray like bromocresol green can be used, which will show a color change in the presence of the sulfonic acid group. illinois.edu Other general-purpose charring agents, such as phosphomolybdic acid or potassium permanganate (B83412) solution, can also be utilized to visualize the separated components. illinois.edu

Table 2: TLC Visualization Reagents for Acidic Compounds

ReagentProcedureResult
Bromocresol Green Spray the dried plate with a solution of bromocresol green.Yellow spots on a green or blue background indicate the presence of an acid. illinois.edu
Phosphomolybdic Acid (PMA) Spray the plate with PMA solution and heat.Blue, purple, brown, or green spots on a yellow background. illinois.edu
Potassium Permanganate Dip or spray the plate with a potassium permanganate solution.Yellow spots on a purple background for compounds that can be oxidized.

Structural Elucidation through Spectroscopic Methods

Spectroscopic techniques are crucial for the unambiguous confirmation of the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds. For this compound, ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework of the molecule.

In the ¹H NMR spectrum, the protons on the pyridine ring would appear as distinct signals with chemical shifts and coupling patterns characteristic of their electronic environment. The proton ortho to the electron-withdrawing sulfonyl group and the chloro group would be expected to resonate at a lower field (higher ppm value) compared to the other ring protons. The coupling constants (J-values) between adjacent protons would provide information about their relative positions on the pyridine ring.

Mass Spectrometry (MS) and Hyphenated Techniques (LC-MS)

Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to obtain information about its fragmentation pattern, which can aid in structural confirmation. The molecular weight of this compound is 193.61 g/mol . sigmaaldrich.com In a mass spectrum, the molecular ion peak ([M]⁺ or [M]⁻) would be observed, confirming the molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the elemental composition.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For example, the loss of SO₃ or HCl fragments could be expected. Predicted collision cross-section (CCS) values for various adducts of this compound, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, can be calculated and used for identification in ion mobility-mass spectrometry. uni.lu

Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are extremely powerful for the analysis of complex mixtures. LC separates the components of the mixture, which are then introduced into the mass spectrometer for detection and identification. This technique combines the separation power of HPLC with the high sensitivity and specificity of MS, making it ideal for identifying and quantifying this compound in various matrices. For instance, LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) has been effectively used for the analysis of pyridine-3-sulfonyl derivatives of other molecules. nih.gov

Table 3: Predicted Mass Spectrometry Data for this compound

Adductm/z (mass-to-charge ratio)Predicted CCS (Ų)
[M+H]⁺ 193.96732131.6
[M+Na]⁺ 215.94926142.6
[M-H]⁻ 191.95276133.7
Data sourced from PubChemLite uni.lu

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. For this compound, these techniques can confirm the presence of the sulfonic acid group and the chloropyridine moiety.

In the IR spectrum, characteristic absorption bands for the S=O stretching vibrations of the sulfonic acid group would be expected in the region of 1350-1470 cm⁻¹ (asymmetric) and 1120-1200 cm⁻¹ (symmetric). A strong band corresponding to the S-O stretching vibration is also anticipated, for the related pyridine-3-sulfonic acid, this appears around 1035 cm⁻¹. asianpubs.org The O-H stretching vibration of the sulfonic acid would likely appear as a broad band in the region of 2500-3300 cm⁻¹. The C-Cl stretching vibration would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹. The aromatic C-H and C=C/C=N stretching vibrations of the pyridine ring would also be present.

Raman spectroscopy provides complementary information to IR spectroscopy. The S=O and S-O stretching vibrations are also observable in the Raman spectrum. A study on pyridine-3-sulfonic acid reported the S-O stretch at 1034 cm⁻¹ in the Raman spectrum. asianpubs.org The symmetrical vibrations of the pyridine ring are often strong in the Raman spectrum, aiding in the structural characterization.

Table 4: Key Vibrational Frequencies for Pyridine-3-sulfonic Acid (as a reference)

Vibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
ν(S-O) 1035 (strong)1034 (medium)
δ(CH) in-plane 1263-10481263-1048
Pyridine ring in-plane deformation 742, 633, 608, 568742, 630, 607, 571, 380
SO₂ scissoring 633, 608630, 607
Data adapted from a study on pyridine-3-sulfonic acid asianpubs.org

X-ray Crystallography for Solid-State Structure Determination

To date, a definitive single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible literature. The inherent challenges in growing single crystals of sufficient quality for X-ray analysis, potentially due to its polarity and solubility characteristics, may have limited such investigations.

However, the field of crystal engineering provides valuable insights into the solid-state structures of related compounds. For instance, studies on the supramolecular assemblies of chlorobenzoic acids with amino-chloropyridine derivatives demonstrate the power of X-ray crystallography in elucidating complex intermolecular interactions, such as hydrogen and halogen bonding, which dictate the crystal packing. mdpi.com In one such study, the cocrystal of 3-chlorobenzoic acid and 4-amino-2-chloropyridine (B126387) was found to crystallize in the P2₁ space group, revealing specific hydrogen bonding between the acid and pyridine moieties. mdpi.com While not directly applicable to this compound, these studies on analogous structures underscore the detailed structural information that could be obtained if suitable crystals were to be prepared.

Future work in this area would be invaluable for understanding the solid-state conformation, intermolecular interactions, and packing motifs of this compound, which are critical for its material properties.

Advanced Characterization for Reaction Monitoring and Product Identification

The synthesis of this compound and its derivatives necessitates robust analytical methods to monitor reaction progress, identify products, and quantify impurities. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools in this regard.

During the synthesis of related compounds, such as 4-chloropyridine-3-sulfonamide, HPLC is routinely employed to assess the purity of the final product, with purities often exceeding 99% being reported. google.com In the synthesis of 6-chloropyridine-3-sulfonamide (B41605), this compound itself can be a byproduct resulting from incomplete amination. The ability to separate and quantify the starting materials, intermediates, desired product, and byproducts is a key strength of HPLC.

Table 1: Illustrative HPLC Parameters for Analysis of Chlorinated Pyridine Derivatives

ParameterValue
Column C18 reverse-phase
Mobile Phase Acetonitrile/Water gradient with 0.1% Trifluoroacetic Acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature 30 °C

Note: This table represents typical HPLC conditions and may require optimization for the specific analysis of this compound.

Spectroscopic techniques provide detailed structural information for product identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the substitution pattern on the pyridine ring. The chemical shifts of the aromatic protons and carbons are highly sensitive to the electronic effects of the chloro and sulfonic acid substituents.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule. Key absorptions would be expected for the S=O and O-H stretches of the sulfonic acid group, as well as the C-Cl and aromatic C-H and C=N vibrations of the pyridine ring.

Mass Spectrometry (MS): Mass spectrometry, often coupled with gas or liquid chromatography (GC-MS or LC-MS), provides the molecular weight of the compound and information about its fragmentation pattern, further confirming its identity. Predicted collision cross-section (CCS) values for various adducts of this compound have been calculated, which can aid in its identification in complex mixtures. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 193.96732131.6
[M+Na]⁺ 215.94926142.6
[M-H]⁻ 191.95276133.7
[M+NH₄]⁺ 210.99386150.7
[M+K]⁺ 231.92320138.6
[M+H-H₂O]⁺ 175.95730127.3

Data sourced from PubChemLite. uni.lu

The combination of these advanced analytical and spectroscopic methods provides a powerful toolkit for the unambiguous characterization of this compound and for ensuring the quality and efficiency of its synthesis.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the geometric and energetic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a chemical system.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the optimized geometry, vibrational frequencies, and energies of molecules like 6-chloropyridine-3-sulfonic acid. DFT calculations, for instance using the B3LYP functional with a suitable basis set like 6-311+G(d,p), can determine the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. nih.gov

These calculations would reveal precise bond lengths, bond angles, and dihedral angles. For the pyridine (B92270) ring, the geometry would show slight distortions from a perfect hexagon due to the presence of the nitrogen atom and the bulky, electron-withdrawing chloro and sulfonic acid substituents. The energetics of the molecule, including its total energy and heat of formation, can also be computed, providing data on its thermodynamic stability.

ParameterPredicted ValueDescription
Optimized Energy Varies (basis set dependent)The total electronic energy of the molecule at its most stable geometry.
Dipole Moment ~5-7 DA measure of the molecule's overall polarity, arising from asymmetrical charge distribution.
C-S Bond Length ~1.78 ÅThe distance between the carbon atom of the pyridine ring and the sulfur atom of the sulfonic acid group.
S-O Bond Lengths ~1.45 Å (double bonds), ~1.65 Å (single bond to OH)The distances between the central sulfur atom and the oxygen atoms.
C-Cl Bond Length ~1.74 ÅThe distance between the carbon atom of the pyridine ring and the chlorine atom.
C-N-C Angle ~117°The bond angle within the pyridine ring involving the nitrogen atom.

Note: The values in this table are representative estimations based on DFT calculations for structurally similar compounds like 3-chlorobenzoic acid and pyridine-3-sulfonic acid, as direct published data for this compound is not available.

Beyond DFT, other quantum mechanical methods offer a spectrum of accuracy and computational cost.

Ab Initio Methods: These methods, such as Hartree-Fock (HF), calculate all integrals from first principles without using experimental data for parameterization. asianpubs.org While computationally more demanding than DFT, methods like Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CC) can provide even higher accuracy for energies and properties, serving as a benchmark for other calculations. A study on the related pyridine-3-sulfonic acid utilized the Hartree-Fock method to calculate molecular geometry and vibrational wavenumbers, finding good agreement with experimental data. asianpubs.org

Semi-Empirical Methods: These methods (e.g., AM1, PM3) are faster as they use parameters derived from experimental data to simplify calculations. While less accurate than ab initio or DFT methods, they are useful for preliminary conformational searches on larger molecules or for systems where higher-level computations are not feasible.

Electronic Structure and Reactivity Analysis

Understanding the distribution of electrons and the nature of molecular orbitals is key to predicting a molecule's reactivity.

Frontier Molecular Orbital (FMO) theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.comlibretexts.org

For this compound, the HOMO is expected to have significant contributions from the pyridine ring and the lone pairs on the oxygen and nitrogen atoms. The LUMO is likely distributed over the pyridine ring, with significant contributions from the antibonding orbitals associated with the electron-withdrawing chloro and sulfonyl groups. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of chemical reactivity; a smaller gap suggests higher reactivity.

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated, providing quantitative measures of reactivity. nih.gov

Reactivity IndexFormulaSignificance
HOMO-LUMO Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.
Chemical Potential (μ) (EHOMO + ELUMO) / 2Measures the "escaping tendency" of an electron from a system.
Chemical Hardness (η) (ELUMO - EHOMO) / 2Represents the resistance to change in electron configuration. Hard molecules have a large HOMO-LUMO gap.
Global Electrophilicity Index (ω) μ² / (2η)Quantifies the ability of a molecule to accept electrons.

Note: These indices are standard outputs from quantum chemical calculations and have been used to analyze the reactivity of analogous molecules such as 3-chlorobenzoic acid. nih.govresearchgate.net

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution on the surface of a molecule. scispace.com It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net The map uses a color scale where red indicates regions of most negative electrostatic potential (electron-rich, attractive to electrophiles) and blue indicates regions of most positive electrostatic potential (electron-poor, attractive to nucleophiles). Green represents areas of neutral potential.

For this compound, an MEP map would show:

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the sulfonic acid group and the nitrogen atom of the pyridine ring. These are the primary sites for interaction with electrophiles or for hydrogen bonding.

Positive Potential (Blue): Located around the hydrogen atom of the sulfonic acid's hydroxyl group and, to a lesser extent, on the hydrogen atoms of the pyridine ring. The region near the sulfonic acid hydrogen is the most likely site for deprotonation.

Neutral/Slightly Positive (Green/Light Blue): The carbon backbone and the region around the chlorine atom would exhibit intermediate potential.

This mapping provides a clear visual guide to the molecule's reactive behavior and intermolecular interaction patterns. scispace.com

Conformational Analysis and Molecular Dynamics

While the pyridine ring is rigid, the sulfonic acid group can rotate around the C-S bond. Conformational analysis aims to identify the most stable rotational isomers (rotamers) and the energy barriers between them. This can be achieved by systematically rotating the dihedral angle of the sulfonic acid group and calculating the energy at each step using quantum methods. A study on a complex quinoxaline (B1680401) derivative successfully used DFT calculations to identify stable rotamers, which were confirmed by NMR spectroscopy. researchgate.net

Molecular Dynamics (MD) simulations go a step further by simulating the movement of atoms and molecules over time. mdpi.com An MD simulation of this compound, typically in a solvent like water, would provide insights into:

Its dynamic behavior and flexibility in solution.

The stability of its different conformations.

The structure and dynamics of its hydration shell, particularly the strong hydrogen bonding interactions between water and the sulfonic acid group.

The Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) of atoms, indicating the stability of the structure and the flexibility of different regions of the molecule, respectively. dovepress.com

These simulations are crucial for understanding how the molecule behaves in a realistic chemical environment, which is essential for predicting its properties in solution. nih.govmdpi.com

Prediction of Stable Conformers and Energetic Landscapes

The conformational landscape of this compound is determined by the rotational freedom around the C-S bond of the sulfonic acid group. Theoretical calculations, typically employing Density Functional Theory (DFT) methods, are essential to identify the most stable conformers and the energy barriers between them.

While specific studies on the conformational analysis of this compound are not prevalent in the reviewed literature, the methodology for such an investigation is well-established. A study on a related complex molecule, 3-(6-Chloropyridazin-3-yl)-3,4-dihydropyridazino-[4,5-b]quinoxalin-2(1H)-ylmethanone, utilized DFT calculations to identify stable rotamers. researchgate.net A similar approach for this compound would involve a systematic scan of the dihedral angle between the pyridine ring and the sulfonic acid group to map the potential energy surface. This would reveal the global and local energy minima, corresponding to the most stable and metastable conformers, respectively. The relative energies of these conformers would indicate their population distribution at a given temperature.

Solvent Effects on Molecular Conformation

The conformation of this compound can be significantly influenced by its surrounding environment, particularly in solution. Solvation models are employed in computational chemistry to account for these effects. The Polarizable Continuum Model (PCM) is a common and effective method for this purpose.

In the context of the aforementioned study on 3-(6-Chloropyridazin-3-yl)-3,4-dihydropyridazino-[4,5-b]quinoxalin-2(1H)-ylmethanone, the PCM model was used to account for the influence of the solvent on the conformational preferences. researchgate.net For this compound, a highly polar molecule due to the sulfonic acid group, the use of a PCM would be crucial. The model would simulate the dielectric environment of the solvent, which can stabilize or destabilize certain conformers through dipole-dipole interactions and hydrogen bonding. It is expected that polar solvents would have a pronounced effect on the orientation of the sulfonic acid group.

Prediction of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules like this compound. These simulations provide a direct link between the molecular structure and the experimental spectra.

Simulated Vibrational and Electronic Spectra

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the various vibrational modes of a molecule. Theoretical calculations can predict the frequencies and intensities of these modes, aiding in the assignment of experimental spectra. A study on the closely related pyridine-3-sulfonic acid provides a strong basis for understanding the vibrational characteristics of the 6-chloro derivative. asianpubs.org The calculations for pyridine-3-sulfonic acid were performed using the Hartree-Fock method, and a comparison with experimental data showed good agreement. asianpubs.org

For this compound, similar calculations would be expected to yield vibrational modes characteristic of the pyridine ring, the sulfonic acid group, and the C-Cl bond. The table below outlines the expected vibrational modes based on the analysis of pyridine-3-sulfonic acid. asianpubs.org

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Notes
Pyridine Ring Stretching1300-1600Involves the stretching and contraction of all bonds within the pyridine ring.
Pyridine Ring Breathing~1020A symmetric stretching of the entire pyridine ring.
C-H In-plane Bending1048-1263Bending of the carbon-hydrogen bonds within the plane of the pyridine ring.
C-S Stretching~742Stretching of the carbon-sulfur bond, which may be coupled with other modes.
S-O Stretching~1035Stretching of the sulfur-oxygen bonds in the sulfonic acid group.
SO₂ Scissoring520-610A deformation mode of the SO₂ group.

The introduction of a chlorine atom at the 6-position would be expected to cause shifts in these frequencies and introduce new vibrational modes associated with the C-Cl bond.

Electronic spectra, which arise from transitions between electronic energy levels, can be simulated using Time-Dependent Density Functional Theory (TD-DFT). These calculations provide information on the absorption wavelengths and oscillator strengths, which are crucial for understanding the photophysical properties of the molecule.

Prediction of Nonlinear Optical Properties (e.g., Hyperpolarizability)

Nonlinear optical (NLO) properties of molecules are of great interest for applications in optoelectronics and photonics. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. Computational methods, particularly DFT, are widely used to predict these properties.

While there are no specific studies on the NLO properties of this compound in the reviewed literature, the methodology for such a prediction is well-established. The calculation of the first hyperpolarizability using DFT would provide insight into the molecule's potential as an NLO material. The presence of both an electron-withdrawing group (the chloro and sulfonyl groups) and a π-conjugated system (the pyridine ring) suggests that this compound may exhibit a significant NLO response.

In Silico Modeling for Biological Applications

Computational modeling plays a crucial role in modern drug discovery and development. For this compound, these in silico techniques can be used to explore its potential as a biologically active agent.

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is instrumental in understanding the potential biological targets of a compound and the nature of its interactions at the molecular level.

A molecular docking study on 3-chloropyridine (B48278) moieties has shown their propensity to bind within the S1 specificity pocket of the SARS-CoV main protease (Mpro). nih.gov The study revealed that the chloropyridine moiety engages in hydrophobic interactions with key residues in the binding pocket. nih.gov

For this compound, the 6-chloropyridine fragment would be expected to exhibit similar binding characteristics. The table below summarizes the key interactions observed for 3-chloropyridine moieties with the SARS-CoV Mpro S1 pocket. nih.gov

Interaction Type Residues Involved
Hydrophobic InteractionsPhe140, Leu141, Asn142, Ser144, Glu166, His172
Hydrogen BondingPotential for hydrogen bonding with backbone or side-chain atoms

The sulfonic acid group at the 3-position of this compound would add a significant new dimension to its binding potential. As a highly polar and charged group, it would likely seek to form strong electrostatic interactions and hydrogen bonds with polar or charged residues in a binding pocket. This could enhance the binding affinity and specificity of the molecule for a particular protein target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Derivatives

The core of QSAR lies in the hypothesis that the biological activity of a compound is a function of its physicochemical properties and structural features. By quantifying these properties, known as molecular descriptors, and correlating them with observed biological activity, a predictive model can be developed. This model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent and selective compounds.

A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with a range of biological activities is selected.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the series. These can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

Research Findings from Analogous Pyridine Derivatives

QSAR studies on various pyridine derivatives have successfully identified key structural features that influence their biological activities. For instance, research on nicotinic acid derivatives has explored the relationship between their physicochemical properties and various biological endpoints. akjournals.com Similarly, QSAR analyses of isoniazid (B1672263) (a derivative of isonicotinic acid) have provided insights into the structural requirements for its antimicrobial activity. researchgate.netfrontiersin.orgbenthamdirect.comnih.gov

In a study on the lipophilicity of nicotinic acid derivatives, researchers used reversed-phase high-performance thin-layer chromatography (HPTLC) to determine the RM0 values, a measure of lipophilicity. akjournals.com They then established correlations between these experimental values and calculated partition coefficients (log P) as well as various topological and electrotopological state indices. akjournals.com Such studies are foundational for building more complex QSAR models, as lipophilicity is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

The following interactive table presents data from a QSAR study on nicotinic acid derivatives, illustrating the types of descriptors used and their correlation with lipophilicity.

Table 1: Physicochemical Properties and Lipophilicity of Nicotinic Acid Derivatives

Compound Structure A log P s C log P log PKowin x log P RM0(RP18WF254)
Nicotinic acid 0.53 -0.63 0.40 -0.55 0.36
Nicotinamide -0.42 -1.13 -0.37 -1.04 0.46
N-Methylnicotinamide -0.83 -1.55 -0.84 -1.53 0.58
Methyl nicotinate 1.09 0.53 1.03 0.53 1.06
Ethyl nicotinate 1.58 0.88 1.52 0.88 1.48
Isopropyl nicotinate 1.90 1.12 1.84 1.12 1.77
Butyl nicotinate 2.56 1.58 2.50 1.58 2.37
Hexyl nicotinate 3.54 2.28 3.48 2.28 3.25
Benzyl nicotinate 2.59 1.80 2.45 1.80 2.36

Data sourced from a study on nicotinic acid derivatives. akjournals.com A log P s, C log P, log PKowin, and x log P are different calculated log P values. RM0 is a chromatographic measure of lipophilicity.

The findings from such studies on analogous compounds suggest that a QSAR model for this compound derivatives would likely involve descriptors related to:

Electronic Properties: The electron-withdrawing nature of the chlorine atom and the sulfonic acid group influences the charge distribution across the pyridine ring. Descriptors such as partial atomic charges, dipole moment, and HOMO/LUMO energies would be crucial in modeling interactions with biological targets.

Steric Factors: The size and shape of substituents on the pyridine ring would be critical for fitting into the binding pocket of a target protein. Steric descriptors like molecular volume, surface area, and specific shape indices would be important.

By establishing a statistically significant QSAR model, researchers could virtually screen a library of designed this compound derivatives to prioritize the synthesis of compounds with the highest predicted activity, thereby accelerating the drug discovery and development process.

Diverse Applications and Biological Relevance of 6 Chloropyridine 3 Sulfonic Acid and Its Functional Derivatives

Role as a Key Intermediate in Organic Synthesis

6-Chloropyridine-3-sulfonic acid and its derivatives, such as the corresponding sulfonamide and sulfonyl chloride, are recognized as versatile building blocks in the chemical industry. These compounds serve as crucial intermediates for the synthesis of a variety of more complex molecules. Their utility stems from the reactivity of the pyridine (B92270) ring and the presence of the chloro and sulfonic acid functional groups, which can be readily modified or substituted.

Precursor for Complex Heterocyclic Systems

The synthesis of complex, fused heterocyclic systems is a significant area of organic chemistry, driven by the diverse applications of these molecules in medicinal and materials science. While specific examples detailing the direct use of this compound in the synthesis of complex fused heterocycles are not extensively documented in the provided search results, the reactivity of its derivatives suggests its potential in this area. For instance, the related compound 2-chloropyridine-3-sulfonyl chloride is noted for its ability to react with different functional groups, enabling the synthesis of complex organic molecules jdkintermediates.com. This reactivity is a key characteristic for a precursor in the construction of intricate molecular architectures. The general principle of using functionalized pyridines as starting materials for more complex heterocyclic systems is a well-established strategy in organic synthesis beilstein-journals.org.

Building Block in Fine Chemical and Specialty Chemical Production

In the realm of fine and specialty chemicals, this compound and its derivatives are valuable intermediates. Fine chemicals are pure, single substances produced in limited quantities and sold at high prices, often for specialized applications, while specialty chemicals are formulations of various chemical substances designed for specific functions. The derivatives of this compound, such as 6-chloropyridine-3-sulfonamide (B41605), are offered by suppliers as building blocks for the chemical and pharmaceutical industries, indicating their role in the production of these high-value products synchem.de. The related compound, 2-chloropyridine-3-sulfonyl chloride, is highlighted for its broad applications in the pharmaceutical and agrochemical industries due to its high purity, stability, and reactivity jdkintermediates.com. Furthermore, the environmental transformation of certain pesticides, like acetamiprid and imidacloprid (B1192907), leads to the formation of 6-chloronicotinic acid, a structurally similar compound, underscoring the relevance of this chemical scaffold in the agrochemical sector sigmaaldrich.comnih.gov.

Contributions to Medicinal Chemistry and Pharmaceutical Development

The pyridine ring is a common motif in many pharmaceuticals, and functionalized pyridines like this compound are therefore of significant interest in medicinal chemistry. Its derivatives serve as key starting materials and intermediates in the synthesis of new therapeutic agents.

Synthesis of Active Pharmaceutical Ingredients (APIs) and Intermediates

Active Pharmaceutical Ingredients (APIs) are the biologically active components of a drug product. This compound and its derivatives play a role as intermediates in the synthesis of APIs. For example, pyridine-3-sulfonic acid is a known intermediate in the production of sulfonamides and other pharmaceutical agents google.comgoogle.com. More specifically, a derivative, 4-chloropyridine-3-sulfonamide, is a key intermediate in the synthesis of the diuretic drug Torsemide synchem.de. This highlights the direct applicability of chloropyridine sulfonamide structures in the manufacturing of established pharmaceuticals. The versatility of these compounds makes them valuable precursors in the multi-step synthesis of various APIs jdkintermediates.com.

Development of Bioactive Small Molecules with Therapeutic Potential

Beyond their role as intermediates for existing drugs, derivatives of this compound are used to develop novel bioactive small molecules with therapeutic potential. A significant area of research is the synthesis of sulfonamide-based enzyme inhibitors. For instance, a series of 4-substituted pyridine-3-sulfonamides have been synthesized and investigated as inhibitors of human carbonic anhydrase (hCA), an enzyme family implicated in various diseases, including cancer labshake.com. These compounds have shown a broad range of inhibitory activity against different hCA isoforms, demonstrating the potential to develop selective inhibitors for therapeutic targeting labshake.com. The synthesis of these bioactive molecules often involves the chemical modification of the pyridine sulfonamide scaffold to explore structure-activity relationships and optimize their biological effects labshake.com.

Structure-Activity Relationship (SAR) Studies for Pharmacological Modulators (e.g., enzyme inhibitors, nicotinic agents)

Structure-Activity Relationship (SAR) studies are a critical component of drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. Derivatives of this compound have been the subject of such studies, particularly in the context of enzyme inhibition.

For carbonic anhydrase inhibitors, SAR studies on pyrazolo[4,3-c]pyridine sulfonamides have revealed key structural features that influence their inhibitory activity and selectivity against different human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, and hCA XII) bldpharm.com. For example, the nature of the linker between the sulfonamide group and other parts of the molecule has been shown to significantly impact the inhibitory potency bldpharm.com. Similarly, studies on 4-substituted pyridine-3-sulfonamides have demonstrated that modifications to the "tail" of the molecule can lead to selective interactions with different regions of the enzyme's active site, affecting selectivity towards cancer-associated isoforms like hCA IX and hCA XII labshake.com.

The following interactive table presents the inhibitory activity (KI in nM) of a series of 4-substituted pyridine-3-sulfonamides against four human carbonic anhydrase isoforms.

CompoundhCA I (KI in nM)hCA II (KI in nM)hCA IX (KI in nM)hCA XII (KI in nM)
4 >10000271.3137.591.3
5 >10000808.4487.8200.7
6 >100001145.0207.34851.0
17 >10000329.1150.3149.2
18 >10000489.2163.6137.9
22 >100007226.08154.07943.0
23 >100001292.0215.1185.7

Data sourced from a study on 4-substituted pyridine-3-sulfonamides as carbonic anhydrase inhibitors. labshake.com

While there is substantial research on the role of these compounds as enzyme inhibitors, their application in SAR studies for nicotinic agents is less clear from the provided search results. However, SAR studies on 6-substituted nicotine derivatives have shown that the nature of the substituent at the 6-position of the pyridine ring can influence the affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs) researchgate.net. This suggests that the 6-chloro substituent in this compound could be a relevant feature in the design of new nicotinic receptor ligands.

Investigation of Antimicrobial and Anti-inflammatory Activities

The pyridine scaffold is a foundational structure in numerous synthetic compounds with demonstrated biological activities, including anti-inflammatory and antimicrobial properties. researchgate.net Functional derivatives of this compound, particularly its sulfonamide analogues, are subjects of research for their potential therapeutic effects. For instance, the synthesis of N-pyridin-3-yl-benzenesulfonamide, a related sulfonamide, has been reported, and its antimicrobial activity has been evaluated against both Gram-positive and Gram-negative bacteria. researchgate.net

Research into various pyridine derivatives has shown promising results. In one study, newly synthesized thiazolo[4,5-b]pyridin-2-one derivatives demonstrated considerable anti-inflammatory effects in vivo, with some compounds showing activity comparable to or exceeding that of the standard drug Ibuprofen. biointerfaceresearch.com Another study focusing on 3-hydroxy-pyridine-4-one derivatives found that the compounds exhibited significant anti-inflammatory activity in both carrageenan-induced paw edema and croton oil-induced ear edema tests. nih.govresearchgate.net Similarly, pyridine- and thiazole-based hydrazides have been evaluated for their in vitro anti-inflammatory activity, showing inhibition of bovine serum albumin denaturation with IC50 values ranging from 46.29 to 100.60 μg/mL. acs.org

In the antimicrobial sphere, various pyridine derivatives have shown significant potential. One study synthesized novel pyridine derivatives containing an imidazo[2,1-b] google.comrsc.orggoogle.comthiadiazole moiety, with nearly half of the compounds exhibiting moderate to high antibacterial activity. nih.gov Specifically, compound 17d from this series showed a Minimum Inhibitory Concentration (MIC) of 0.5 μg/mL, which was twice as active as the control drug gatifloxacin. nih.gov Further research on 3-(pyridine-3-yl)-2-oxazolidinone derivatives revealed strong antibacterial activity against several Gram-positive bacteria, comparable to the drug linezolid. frontiersin.org

Table 1: Antimicrobial and Anti-inflammatory Activity of Selected Pyridine Derivatives

Compound Class Activity Type Key Findings Reference
Thiazolo[4,5-b]pyridin-2-ones Anti-inflammatory Activity of compounds 7, 8, and 9 exceeded that of Ibuprofen, with inflammatory inhibition of 47.2%, 53.4%, and 45.6% respectively. biointerfaceresearch.com
Pyridine-thiazole Hydrazides Anti-inflammatory Showed in vitro inhibition of protein denaturation with IC50 values from 46.29–100.60 μg/mL. acs.org
Pyridine-Imidazo-Thiadiazole Derivatives Antibacterial Compound 17d exhibited a MIC of 0.5 μg/mL against tested bacteria, surpassing the control gatifloxacin (MIC=1.0 μg/mL). nih.gov
3-(Pyridine-3-yl)-2-oxazolidinones Antibacterial Compounds 21b, 21d, 21e, and 21f showed strong activity against Gram-positive bacteria, similar to linezolid. frontiersin.org

Applications in Agrochemical and Crop Protection Sciences

The pyridine ring is a vital structural motif in a wide array of agrochemicals, including herbicides, fungicides, and insecticides. researchgate.netnih.gov this compound and its derivatives, such as the corresponding carboxylic acid (6-chloronicotinic acid), are important intermediates in the synthesis of these agriculturally significant compounds.

The pyridine-3-sulfonyl structure is a key component in the development of novel pesticidal agents. google.com Patents have described pyridine-3-sulfonyl compounds for their utility in protecting crops from insect and mite infestations. google.comgoogle.com These compounds can be applied to the target pest or its location to control a variety of pests, including aphids and mites of the Tetranychidae family. google.comgoogle.com

Furthermore, the closely related picolinic acid derivatives are a well-established class of synthetic auxin herbicides. mdpi.com The synthesis of advanced herbicides often involves chlorinated pyridine intermediates. For example, the synthesis of potent herbicides like 4-amino-3,5,6-trichloropicolinic acid (picloram) and 4-amino-3,6-dichloropicolinic acid (aminopyralid) utilizes polychlorinated pyridine precursors. researchgate.net The 6-chloro-substituted pyridine backbone, as found in this compound, is a foundational element for building these complex herbicidal molecules. mdpi.commdpi.com The process often involves nucleophilic substitution or further functionalization at various positions on the pyridine ring to achieve the desired biological activity.

The development of novel pyridine-based agrochemicals is a continuous effort to address global food production needs and overcome weed and pest resistance. researchgate.net The discovery of new synthetic auxin herbicides based on the 6-aryl-picolinate structure, such as halauxifen-methyl and florpyrauxifen-benzyl, highlights the ongoing innovation in this area. mdpi.comresearchgate.net These molecules demonstrate high efficacy against a broad spectrum of weeds.

Research continues to explore new derivatives for enhanced activity and crop safety. For instance, novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids have been designed and synthesized, showing potent herbicidal activity, with some compounds exhibiting significantly lower IC50 values than commercial herbicides. mdpi.com Similarly, the design of 6-indazolyl-2-picolinic acids has led to compounds with excellent inhibitory effects on weed root growth and potent post-emergence herbicidal effects against weeds like Amaranthus retroflexus. mdpi.com These advancements underscore the importance of the substituted pyridine framework, including structures related to this compound, as a versatile template for creating next-generation crop protection solutions.

Material Science and Advanced Functional Materials

The sulfonic acid group (-SO3H) is a powerful functional moiety for imparting unique properties to materials, such as high proton conductivity, catalytic activity, and the ability to bind metal ions. uq.edu.aumdpi.com The presence of this group in this compound makes it a candidate for use in the development of advanced functional materials.

Sulfonic acid-functionalized materials are extensively used as solid acid catalysts and in the creation of ion-exchange membranes. uq.edu.aumdpi.com The sulfonation of materials, such as mesoporous silica (B1680970) or polymers, creates strongly acidic sites that can catalyze a variety of organic reactions. uq.edu.auresearchgate.net The general strategy involves grafting or co-condensation of a precursor containing a sulfonic acid group, or a group that can be converted to it, onto a support material. mdpi.com

Molecules like this compound can be envisioned as monomers or functionalizing agents in polymer synthesis. The sulfonic acid group provides hydrophilicity and can act as a site for electrostatic interactions, which is useful for creating layered molecular structures on nanoparticles to improve their dispersion in polymer matrices. mdpi.com For example, sulfonic acid groups on a surface can interact with positively charged amine groups to build robust coatings. mdpi.com This approach can be used to enhance the compatibility between inorganic fillers and polymer matrices, leading to advanced composite materials. mdpi.com

The pyridine ring is a well-known chelating agent for metal ions, and its derivatives are widely used in the development of chemical sensors. mdpi.comdntb.gov.ua When combined with a sulfonic acid group, the resulting molecule possesses functionalities capable of specific interactions that can be transduced into a detectable signal, such as a change in fluorescence or color.

Materials functionalized with sulfonic acid groups have been successfully employed as sensors for detecting metal ions. For instance, a zirconium-based metal-organic framework (MOF) functionalized with sulfonic acid was developed for the highly selective and rapid detection of copper (Cu2+) ions through fluorescence quenching. rsc.org The sulfonic groups can play a role in the binding mechanism and influence the sensor's selectivity. Similarly, elastomeric networks functionalized with sulfonic acid groups have been shown to have a high capacity for adsorbing cadmium (Cd2+) ions from solutions, suggesting their potential use in environmental remediation and detection systems. nih.gov Pyridine-based chemosensors have been designed for the selective detection of various ions like Al3+ and Fe3+, where the sensing ability is tuned by the molecular structure and solvent environment. researchgate.net Therefore, incorporating a molecule like this compound into a polymer or onto a surface could lead to novel sensors that combine the metal-coordinating ability of the pyridine ring with the ion-exchange and binding properties of the sulfonic acid group. mdpi.com

Applications in Dye and Pigment Industries (for related pyridine compounds)

Pyridine-containing compounds are integral to the synthesis of a wide array of dyes and pigments, valued for their vibrant colors and robust performance characteristics. The pyridine ring, when incorporated into a dye's molecular structure, can significantly influence its properties, including color, lightfastness, and affinity for various substrates.

A prominent application of pyridine derivatives is in the production of azo disperse dyes. mdpi.comgoogle.com These dyes are synthesized through a diazo-coupling reaction where a diazotized aromatic amine is reacted with a coupling component, which can be a pyridine derivative. acs.org The resulting azo dyes containing a pyridine ring often exhibit a bathochromic shift, meaning they absorb light at longer wavelengths, which results in deeper and more intense colors. google.com This color deepening effect is an intrinsic property of the pyridine ring. google.com

Furthermore, the heterocyclic nature of the pyridine ring contributes to the excellent sublimation fastness of these dyes when applied to synthetic fibers like polyester. google.com Research has shown that disperse dyes derived from heterocyclic compounds, including various pyridine derivatives, demonstrate high light fastness. mdpi.com Pyridinone disperse dye derivatives, in particular, have found numerous applications due to their improved light fastness and brightness. google.com The small molecular structure of many pyridine-based dyes also leads to better dyeability on synthetic fibers. google.com

The synthesis of these dyes often involves multistep chemical reactions. For instance, diamino pyridine derivatives, used as coupling components, can be synthesized by chlorinating pyridone with phosphorous oxychloride, followed by substitution with primary amines. mdpi.com These are then coupled with various diazo components to produce a range of azo disperse dyes with maximum absorption wavelengths spanning from 450 to 615 nm. mdpi.com The specific substituents on the diazo component can further tune the color, with more electron-withdrawing groups leading to a greater bathochromic shift. mdpi.com

Emerging Applications in Bioconjugation and Diagnostics

The functional groups on this compound, namely the chloro and sulfonic acid moieties, provide reactive handles for the covalent attachment of this scaffold to biomolecules. This has led to its growing exploration in the fields of bioconjugation and diagnostics.

Functional derivatives of this compound, particularly those converted to sulfonyl chlorides, are valuable reagents in bioconjugation. The sulfonyl group can react with nucleophilic residues on biomolecules, such as the thiol group of cysteine residues in proteins, through nucleophilic aromatic substitution (SNAr). This reaction forms a stable covalent bond, effectively linking the pyridine-based molecule to the protein. This strategy is employed for the covalent modification of proteins, which can be used to inactivate enzymes by targeting reactive cysteine residues in their active sites or to introduce new functionalities to proteins.

Recent research has highlighted the utility of 2-sulfonyl pyridines as tunable, cysteine-reactive electrophiles. These reagents can pyridylate target cysteine residues, offering a method for developing covalent inhibitors or for labeling proteins. The reactivity of the sulfonyl pyridine can be modulated by substituents on the pyridine ring, allowing for the development of selective protein targeting agents. For instance, a biotinylated derivative of a 2-sulfonyl pyridine has been successfully used to label its target protein in cells, demonstrating the potential of this chemistry for creating chemical probes.

In the realm of diagnostics, pyridine derivatives are being increasingly utilized in the development of fluorescent probes for bioimaging and sensing applications. The pyridine scaffold can be incorporated into larger fluorescent molecules, and its electronic properties can be tuned to create probes that respond to specific analytes or changes in the cellular environment. For example, imidazopyridine-based fluorescent probes have been developed for the detection of metal ions and for cell imaging. These probes often operate through mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), where the binding of an analyte modulates the fluorescence output.

While direct applications of this compound in diagnostics are still emerging, its functional derivatives hold significant promise. The sulfonyl group can be used to attach the pyridine core to fluorescent reporters or to biomolecular targeting moieties. The resulting conjugates can then be used as probes in various diagnostic assays. For instance, the sulfonylation of the 2'-OH groups of RNA with reagents, including a 2-chloropyridine (B119429) sulfonate, has been demonstrated. The resulting sulfonylated RNA can then be conjugated with molecules like fluorophores via SNAr reaction with thiols, enabling the fluorescent labeling of RNA. This approach opens up possibilities for developing new tools for studying RNA structure and function.

The development of pyridine-based fluorescent probes is a rapidly advancing area. Researchers are designing and synthesizing novel fluorophores with properties such as large Stokes shifts, high quantum yields, and good biocompatibility for applications in bioimaging, including the imaging of specific cellular components like lipid droplets. The versatility of pyridine chemistry allows for the creation of a diverse range of probes for detecting various biological molecules and processes.

Environmental Considerations and Sustainable Practices in Research and Production

Environmental Fate and Transport Studies (General Principles)

The environmental fate and transport of a chemical dictate its distribution and persistence in various environmental compartments. For pyridine (B92270) derivatives, their journey after release into the environment is influenced by a combination of physical, chemical, and biological processes. tandfonline.com Key factors include the compound's specific characteristics like chain length, ionic state, and functional groups, which affect its behavior. itrcweb.org

The high water solubility of many pyridine derivatives suggests they are more readily transported to groundwater compared to their homocyclic counterparts. researchgate.net Their transport in the subsurface is a complex process influenced by the molecular properties of the specific substance, solution chemistry, and the composition of soil. nih.gov The behavior of these compounds can differ significantly from other contaminants, highlighting the need for specific fate and transport studies. itrcweb.org

Several abiotic and biotic factors influence the concentration of these compounds in the environment. researchgate.net These include photochemical transformations, complexation, and surface attenuation. tandfonline.com The table below summarizes key properties influencing the environmental fate of a related pyridine derivative, providing a general idea of the parameters studied.

Table 1: Environmental Fate and Transport Properties of a Pyridine Derivative

PropertyValueUnit
Biodegradation Half-Life4.47days
Bioconcentration Factor2.03L/kg
Soil Adsorption Coefficient (Koc)43.7L/kg

Data based on a representative pyridine derivative. epa.gov

Degradation Pathways and Bioremediation Potential (General)

Pyridine and its derivatives are known to be susceptible to biodegradation by various bacteria found in soil and sludge. tandfonline.comasm.orgnih.gov The biodegradability of the pyridine ring can be significantly altered by the nature and position of its substituents. tandfonline.com

Generally, bacteria degrade simple pyridine derivatives, particularly hydroxypyridines and pyridinecarboxylic acids, through pathways involving hydroxylated intermediates. tandfonline.com In many cases, the initial step involves hydroxylation where the oxygen atom is derived from water. tandfonline.com However, some pyridine compounds may be degraded via novel mechanisms that could involve initial reductive steps without the formation of hydroxylated intermediates. tandfonline.com

Microbial bioremediation, which utilizes bacteria, fungi, and algae, is considered an economical and environmentally benign method for cleaning up environments contaminated with these heterocyclic compounds. researchgate.net Research has identified specific gene clusters in bacteria like Arthrobacter sp. that are responsible for the degradation of pyridine. asm.orgnih.gov These pathways can break down the pyridine ring into simpler molecules like succinic acid. asm.orgnih.gov

Table 2: General Bacterial Degradation of Pyridine Derivatives

Bacterial GenusObserved Degradation Activity
ArthrobacterDegrades pyridine via a specific gene cluster, leading to ring cleavage. asm.orgnih.gov
BurkholderiaUtilizes 2-hydroxypyridine (B17775) without the accumulation of common pigments. researchgate.net
PseudomonasInvolved in the oxidation of nicotinic acid. tandfonline.com

Waste Management and Minimization Strategies in Manufacturing

The chemical industry is a significant generator of waste, which can pose serious environmental and health risks. purkh.com Therefore, effective waste management and minimization are crucial. purkh.com Key strategies include process optimization, material substitution, and the adoption of innovative technologies. purkh.com

Waste minimization is not only a legal requirement but also a strategy that can lead to significant cost savings in chemical usage and disposal. syr.edu By redesigning chemical processes, companies can reduce or eliminate the production of hazardous waste. solubilityofthings.com This approach, often aligned with the principles of green chemistry, focuses on resource efficiency and creating sustainable products. purkh.comsolubilityofthings.com

Several tactics can be employed to minimize waste in chemical manufacturing:

Process Optimization: Techniques like process intensification and continuous processing can improve efficiency and reduce the generation of by-products. purkh.com

Inventory Management: Effective management of chemical inventories can prevent waste from expired or unused chemicals. syr.edu This includes purchasing only the necessary quantities and tracking shelf life. syr.edu

Recycling and Reuse: Recovering and reprocessing useful materials from waste streams can conserve resources and reduce disposal costs. purkh.comsolubilityofthings.com This turns waste from a liability into a valuable resource. solubilityofthings.com

By-product Valorization: Exploring the potential for commercial reuse of manufacturing by-products can create new revenue streams and promote a circular economy. cas.org

Corporate Environmental Responsibility and Regulatory Compliance

In an increasingly regulated global landscape, corporate environmental responsibility and regulatory compliance are paramount for the chemical industry. lumarquimica.comelchemy.com Companies must navigate a complex web of international and local regulations governing chemical safety, environmental protection, and waste management. lumarquimica.comnttdata-solutions.com

Key regulatory frameworks, such as REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) in Europe, mandate the responsible use of chemicals to protect human health and the environment. lumarquimica.comelchemy.com Adherence to such regulations is not just a legal obligation but also an ethical commitment to sustainability and transparency. lumarquimica.com

Effective compliance management involves several key aspects:

Staying Informed: Continuously tracking regulatory changes to ensure ongoing adherence. elchemy.com

Documentation: Maintaining accurate records and documentation, such as safety data sheets, for all chemicals. nttdata-solutions.comadec-innovations.com

Audits: Conducting regular internal and external audits to verify compliance and identify areas for improvement. lumarquimica.com

Technology Adoption: Utilizing automated compliance tools to monitor regulations in real-time and streamline reporting. nttdata-solutions.com

By integrating sustainability into their core business strategy, chemical companies can enhance their brand image, gain a competitive advantage, and meet the growing expectations of stakeholders for environmentally conscious practices. solubilityofthings.comelchemy.com

Future Perspectives and Emerging Research Directions

Development of Novel and Efficient Synthetic Routes

The traditional synthesis of pyridine (B92270) sulfonic acids has often been criticized for its harsh reaction conditions, such as high temperatures and the use of corrosive reagents like fuming sulfuric acid, which carry significant energy costs and environmental burdens. google.com A key area of future research is the development of more efficient and environmentally benign synthetic methodologies.

One promising approach involves the use of milder sulfonating agents and catalytic systems. For instance, a patented method for the production of pyridine-3-sulfonic acid, a related compound, involves the oxidation of 3-chloropyridine (B48278) to 3-chloro-pyridine-N-oxide, followed by sulfonation and catalytic reduction. google.com This pathway avoids the use of heavy metal catalysts like mercuric sulfate (B86663) and operates under less aggressive conditions. google.com

Future research is expected to focus on:

Continuous Flow Chemistry: The implementation of continuous flow reactors could offer better control over reaction parameters, improve safety, and allow for higher throughput and yields.

Biocatalysis: The use of enzymes to catalyze the sulfonation of the pyridine ring could offer a highly selective and environmentally friendly alternative to traditional chemical methods.

Alternative Starting Materials: Research into synthesizing 6-chloropyridine-3-sulfonic acid from more readily available and less expensive precursors is a key objective. For example, a method for synthesizing the related 6-chloropyridine-3-carbonyl chloride utilizes the more economical 2-chloro-5-(trifluoromethyl)pyridine (B1661970), highlighting a trend towards cost-effective synthesis. google.com

Synthesis StrategyPotential Advantages
Continuous Flow Chemistry Enhanced safety, improved yield and purity, easier scalability
Biocatalysis High selectivity, mild reaction conditions, reduced environmental impact
Alternative Starting Materials Lower production costs, improved atom economy

Discovery of New Reactivity and Transformation Pathways

The reactivity of the this compound scaffold is a fertile ground for discovering new chemical transformations. The chlorine atom can be displaced by various nucleophiles, and the sulfonic acid group can participate in a range of reactions.

Emerging research is likely to explore:

Cross-Coupling Reactions: The use of modern cross-coupling methodologies, such as Suzuki, Heck, and Buchwald-Hartwig reactions, could enable the facile introduction of a wide array of functional groups at the 6-position of the pyridine ring, leading to the synthesis of novel derivatives with tailored properties.

Functionalization of the Pyridine Ring: Beyond substitution of the chlorine atom, new methods for the direct functionalization of the C-H bonds on the pyridine ring could open up new avenues for creating complex molecular architectures.

Derivatization of the Sulfonic Acid Group: The conversion of the sulfonic acid group into sulfonamides, sulfonyl chlorides, and other derivatives is an area of active investigation. For instance, the reduction of the sulfonic acid group to a sulfonamide has been noted as a key transformation.

Advancements in Computational Design and Prediction

Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound and its derivatives, computational modeling can accelerate the discovery and development of new applications.

Future advancements are anticipated in the following areas:

Reaction Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction mechanisms, predict the feasibility of new synthetic routes, and optimize reaction conditions, thereby reducing the need for extensive empirical experimentation.

Prediction of Physicochemical Properties: Computational tools can predict key properties such as solubility, pKa, and reactivity, which is crucial for designing molecules with specific characteristics for applications in materials science and pharmaceuticals.

Virtual Screening for Biological Activity: In the context of drug discovery, computational models can be used to screen virtual libraries of this compound derivatives against biological targets, identifying promising candidates for further experimental investigation. A study on the computational design of DNA motifs using pyrimidine (B1678525) derivatives showcases the potential of these methods to explore molecular interactions. researchgate.net

Computational ApproachApplication in this compound Research
Density Functional Theory (DFT) Modeling reaction pathways, predicting spectroscopic properties
Quantitative Structure-Activity Relationship (QSAR) Predicting biological activity and toxicity of derivatives
Molecular Docking Identifying potential biological targets and binding modes

Expansion into Novel Biological Targets and Therapeutic Areas

While research into the biological activity of this compound itself is still emerging, its derivatives have shown promise in various therapeutic areas. The related compound, 6-amino-5-chloropyridine-3-sulfonic acid, has been investigated for its potential as an enzyme inhibitor. The amino and sulfonic acid groups are thought to enhance binding to target enzymes, making it a valuable scaffold in biochemical assays.

Future research is expected to broaden the scope of biological applications by:

Targeting New Enzymes and Receptors: The versatile chemistry of the this compound scaffold allows for the synthesis of diverse libraries of compounds that can be screened against a wide range of biological targets, including kinases, proteases, and G-protein coupled receptors.

Exploring New Therapeutic Areas: Beyond enzyme inhibition, derivatives could be investigated for their potential in areas such as oncology, infectious diseases, and inflammatory disorders. The antiproliferative effects of related compounds have been noted in cancer models.

Development of Prodrugs: The sulfonic acid group can be modified to create prodrugs with improved pharmacokinetic properties, such as enhanced cell permeability and targeted drug delivery.

Integration into Sustainable and Circular Economy Models

The principles of green chemistry and the circular economy are increasingly influencing the chemical industry. For this compound, this translates to a focus on developing more sustainable production processes and finding applications for byproducts and waste streams.

Key directions for future research include:

Green Solvents and Reagents: The replacement of hazardous solvents and reagents with more environmentally friendly alternatives is a major goal. This includes the use of water, supercritical fluids, or ionic liquids as reaction media.

Catalyst Recycling: The development of robust and recyclable catalysts is crucial for reducing waste and improving the economic viability of synthetic processes.

Valorization of Byproducts: In syntheses where byproducts are formed, research into converting these into valuable chemicals can contribute to a more circular and sustainable chemical industry. The synthesis of pyridine-3-sulfonic acid from 3-chloropyridine, an undesired byproduct in the synthesis of 2-chloropyridine (B119429), is an example of this principle in action. google.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-chloropyridine-3-sulfonic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves sulfonation of 6-chloropyridine derivatives using chlorosulfonic acid or sulfur trioxide under controlled conditions. Optimization includes:

  • Temperature control (0–5°C for exothermic sulfonation reactions).
  • Solvent selection (e.g., dichloromethane or chloroform to stabilize intermediates).
  • Monitoring reaction progress via TLC or HPLC to identify quenching points.
  • Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., sulfonic acid group at C3, chlorine at C6).
  • FT-IR : Peaks at 1180–1200 cm1^{-1} (S=O stretching) and 1050 cm1^{-1} (S-O stretching).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M-H]^- at m/z 192.5 (calculated for C5_5H3_3ClNO3_3S).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .

Advanced Research Questions

Q. How can researchers investigate the hydrolytic stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Aging Studies : Incubate the compound in buffers (pH 2–12) at 40–80°C for 24–72 hours.
  • Analytical Tracking : Use HPLC to quantify degradation products (e.g., pyridine derivatives via dechlorination or desulfonation).
  • Kinetic Analysis : Plot degradation rates (zero/first-order) to model shelf-life under ambient conditions.
  • Structural Confirmation : Isolate degradation byproducts via preparative TLC and characterize via 1^1H NMR .

Q. What strategies resolve contradictions in spectroscopic data when analyzing sulfonic acid derivatives?

  • Methodological Answer :

  • Cross-Validation : Compare NMR data with computational predictions (DFT calculations for 13^13C chemical shifts).
  • Isotopic Labeling : Use 34^{34}S-labeled analogs to confirm sulfonic group assignments in MS.
  • Synchrotron Techniques : X-ray photoelectron spectroscopy (XPS) to differentiate sulfur oxidation states (e.g., sulfonic vs. sulfonyl groups).
  • Collaborative Replication : Share samples with independent labs to verify reproducibility .

Q. How does this compound function as a catalyst in heterocyclic synthesis, and what mechanistic insights are critical?

  • Methodological Answer :

  • Acid-Catalyzed Reactions : Probe Brønsted acidity via Hammett acidity functions (e.g., catalyzing Friedel-Crafts alkylation).
  • Mechanistic Studies : Use deuterated solvents (D2_2O) to track proton transfer steps in quinoxaline synthesis.
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with/without isotopic labeling to identify rate-determining steps.
  • Computational Modeling : DFT simulations (e.g., Gaussian) to map transition states and activation energies .

Q. What computational approaches predict the solubility and reactivity of this compound in polar solvents?

  • Methodological Answer :

  • COSMO-RS Models : Predict solubility parameters in water, DMSO, or methanol.
  • Molecular Dynamics (MD) : Simulate solvation shells to assess hydrogen-bonding interactions.
  • QSPR Analysis : Correlate logP values with experimental partition coefficients.
  • Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites .

Data Presentation and Validation

  • Handling Contradictions : Use Bayesian statistics to weight conflicting data (e.g., inconsistent HPLC retention times) and identify outliers .
  • Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by sharing raw spectra and chromatograms in open repositories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.